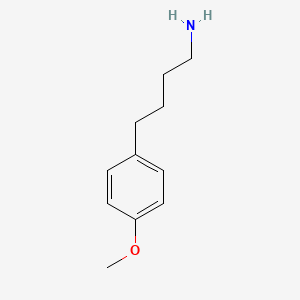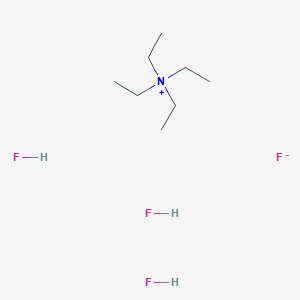
Tetraethylammonium Fluoride Trihydrofluoride
Vue d'ensemble
Description
Tetraethylammonium Fluoride Trihydrofluoride is a chemical compound with the CAS Number: 42539-97-9 . Its molecular weight is 209.27 . It is commonly used as a biochemical reagent .
Molecular Structure Analysis
The molecular formula of Tetraethylammonium Fluoride Trihydrofluoride is C8H20N.F.3FH . The InChI code is 1S/C8H20N.4FH/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;4*1H/q+1;;;;/p-1 .
Physical And Chemical Properties Analysis
Tetraethylammonium Fluoride Trihydrofluoride is a solid at 20°C . It should be stored under inert gas and in a well-ventilated place . The compound is air-sensitive .
Applications De Recherche Scientifique
Tetraethylammonium Fluoride Trihydrofluoride is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s a white to almost white powder or lump and is completely miscible in water . It’s used in various fields, including biochemistry and organic chemistry .
-
Fluorination for Preparing Alkyl Fluorides
- Field : Organic Chemistry
- Application : This compound is used as a fluorination reagent, specifically for the preparation of alkyl fluorides .
- Method : The reagent is formed in situ for ring opening of epoxides . It is less corrosive and can be used in ordinary borosilicate glassware up to temperatures of approximately 150 °C .
- Results : This method allows for the synthesis of fluorinated organic compounds, which are of interest to organic and medicinal chemists, biochemists, material scientists, and others due to their unique chemical properties and biological activity .
-
Synthesis of Primary or Secondary Sugar Fluorides from Triflates
- Field : Biochemistry
- Application : Tetraethylammonium Fluoride Trihydrofluoride is used in the synthesis of primary or secondary sugar fluorides from triflates .
- Method : The specific method of application is not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Electrophilic Addition Reactions Across Double Bonds
- Field : Organic Chemistry
- Application : This compound is used as a source of nucleophilic fluoride in electrophilic addition reactions across double bonds .
- Method : The specific method of application is not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
C-F Bond-Forming Reactions
-
Nucleophilic Aromatic Substitution Fluorinations
-
Selective Methylation
Safety And Hazards
Tetraethylammonium Fluoride Trihydrofluoride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, wash with plenty of water and seek medical attention .
Propriétés
IUPAC Name |
tetraethylazanium;fluoride;trihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.4FH/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;4*1H/q+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAPPODKZABKP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.F.F.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454669 | |
| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium Fluoride Trihydrofluoride | |
CAS RN |
42539-97-9 | |
| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium Fluoride Trihydrofluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)
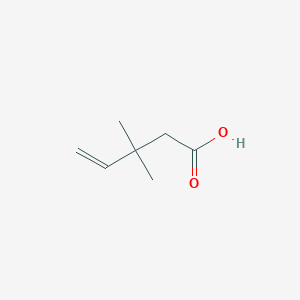


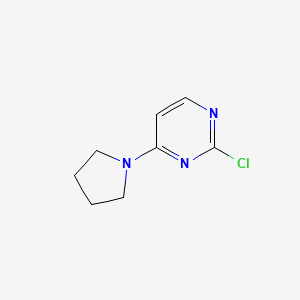
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
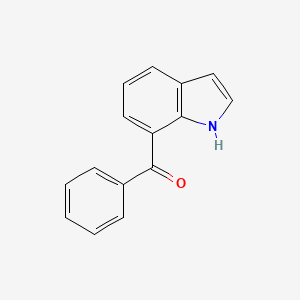
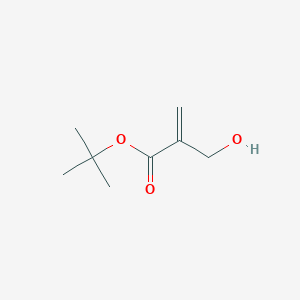




![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)
